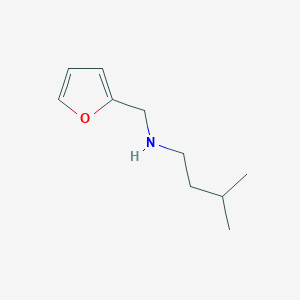

N-(2-furylmethyl)-N-(3-methylbutyl)amine

Description

Significance in Contemporary Chemical Synthesis and Materials Science

Furan-substituted amines are instrumental as intermediates in the synthesis of a variety of valuable chemicals, including pharmaceuticals, agrochemicals, and specialty polymers. researchgate.netijsrst.com The reactivity of the furan (B31954) ring, coupled with the nucleophilicity of the amine, allows for a diverse range of chemical transformations. A notable method for their synthesis is the reductive amination of furfural (B47365), a key bio-based platform molecule. rsc.orgtaylorfrancis.com This process, which involves the reaction of furfural with an amine in the presence of a reducing agent, offers an environmentally benign route to these valuable compounds. rsc.org

In the realm of materials science, furan-based polymers are at the forefront of innovation. researchgate.netdigitellinc.com These materials often exhibit desirable properties such as high thermal stability and mechanical strength. Furan-containing polymers can be designed to have self-healing capabilities through reversible Diels-Alder reactions between furan and maleimide (B117702) groups. acs.orgresearchgate.net Furthermore, furan derivatives are utilized as crosslinking agents to create robust thermosetting polymers and have been incorporated into DNA structures to study inter-strand cross-linking. digitellinc.comoup.comnih.govnih.govrsc.org The development of bio-based polyesters and other polymers from furan derivatives like 2,5-bis(hydroxymethyl)furan (BHMF) underscores the shift towards sustainable materials. acs.orgnih.gov

Structure

3D Structure

Properties

IUPAC Name |

N-(furan-2-ylmethyl)-3-methylbutan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-9(2)5-6-11-8-10-4-3-7-12-10/h3-4,7,9,11H,5-6,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SALRNWVFVBHCQW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCNCC1=CC=CO1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Pathways and Advanced Methodologies for N 2 Furylmethyl N 3 Methylbutyl Amine and Analogues

Reductive Amination Strategies for N-Alkyl Furfurylamines

Reductive amination is a highly effective method for the synthesis of amines from carbonyl compounds. chemrxiv.org In the context of bio-based chemicals, the reductive amination of furfural (B47365) with a primary amine, such as isoamylamine (B31083) (3-methylbutylamine), presents a direct route to N-(2-furylmethyl)-N-(3-methylbutyl)amine. This process typically involves two key steps: the formation of an imine intermediate through the condensation of furfural and the amine, followed by the hydrogenation of this imine to the desired secondary amine. chemrxiv.org The efficiency and selectivity of this reaction are heavily reliant on the catalytic system employed.

Heterogeneous Catalytic Approaches from Biomass-Derived Furans

The use of heterogeneous catalysts is paramount in the sustainable production of N-alkyl furfurylamines, offering advantages such as ease of separation and reusability. chemrxiv.org The valorization of furfural through reductive amination is a sustainable alternative for producing these valuable compounds. taylorfrancis.com

Noble metals are renowned for their high catalytic activity in hydrogenation reactions, making them excellent candidates for the reductive amination of furfural. nih.gov

Palladium (Pd): Supported palladium nanoparticles are effective in the synthesis of N-substituted furfurylamines. researchgate.net The activity and selectivity of Pd catalysts are influenced by the particle size and the nature of the support. For instance, Pd supported on materials like molybdenum oxide (MoO3-x) has demonstrated high yields of furfurylamine (B118560) at moderate temperatures. sctunisie.org While specific data for isoamylamine is scarce, studies on other primary amines highlight the potential of Pd catalysts.

Ruthenium (Ru): Ruthenium-based catalysts are also highly active for reductive amination. nih.gov Ru supported on various materials, including carbon, silica (B1680970), and metal oxides like niobium oxide (Nb2O5), has been investigated. researchgate.net The interaction between Ru and the support can significantly influence the catalyst's performance.

Platinum (Pt) and Rhodium (Rh): Platinum and rhodium catalysts have also been explored for the reductive amination of furfural. nih.gov For example, a Rh/Al2O3 catalyst has been shown to achieve high selectivity to furfurylamine under relatively mild conditions. researchgate.netrsc.org

The table below summarizes the performance of various noble metal catalysts in the reductive amination of furfural with ammonia (B1221849), which serves as a proxy for the reactivity of these metals in similar transformations with primary amines.

| Catalyst | Support | Temperature (°C) | H2 Pressure (MPa) | Reaction Time (h) | Furfurylamine Yield (%) |

| Ru-PVP/HAP | Hydroxyapatite | 100 | 0.25 | - | 60 |

| Ru/Nb2O5 | Niobium Oxide | 70 | - | - | 89 |

| Rh/Al2O3 | Alumina (B75360) | 80 | 2 | 2 | 92 |

| Pd NPs | - | Room Temp | - | - | 97 |

Note: Data from a study on the synthesis of furfurylamine by reductive amination of biomass-based furfural over Raney Ni catalyst. sandermanpub.net While this data is for the synthesis of the primary amine, it indicates the general activity of these noble metals.

The high cost of noble metals has driven research into more abundant and cost-effective alternatives like nickel, cobalt, and copper. nih.gov

Nickel (Ni): Nickel-based catalysts, particularly Raney Ni and supported Ni nanoparticles, are widely used in industrial amination processes. sandermanpub.net The performance of Ni catalysts is highly dependent on the preparation method and the support used. For instance, Ni/SiO2 catalysts have been reported to achieve high yields of furfurylamine due to a combination of small Ni particle size and high Lewis acidity. researchgate.net Studies on nickel phyllosilicate precursors have shown that the phase type of the catalyst significantly impacts its activity, with an optimal balance between metallic Ni and Ni2+ sites being crucial for high selectivity. rsc.orgrsc.org

Cobalt (Co): Cobalt catalysts, such as Raney Co, have demonstrated excellent performance in the reductive amination of furfural, often exhibiting higher selectivity towards the primary amine compared to other non-noble metals. chemrxiv.orgnih.gov Graphene-encapsulated cobalt nanoparticles have also been developed as highly effective and recyclable catalysts. chemrxiv.orgrsc.org

Copper (Cu): Copper-based catalysts, often in the form of mixed oxides like CuAlOx, have been successfully employed in the reductive amination of furanic aldehydes. These catalysts are particularly effective in flow reactor systems. nih.gov

The following table presents a comparison of non-noble metal catalysts in the reductive amination of furfural.

| Catalyst | Support | Temperature (°C) | H2 Pressure (MPa) | Reaction Time (h) | Furfurylamine Yield (%) |

| Raney Ni | - | 130 | 2.0 | 3 | 96.3 |

| Ni6AlOx | Alumina | 100 | 0.4 | 5 | 90 |

| Raney Co | - | 120 | 1.0 | - | 98.9 |

| Fe3O4@SiO2-Ni | Silica | 115 | 2.0 | 3 | 100 |

Note: Data compiled from studies on the synthesis of furfurylamine. sandermanpub.net

Optimizing reaction parameters is crucial for achieving high yields and selectivity in the synthesis of this compound.

Temperature: The reaction temperature significantly affects the rate of both imine formation and hydrogenation. Higher temperatures generally lead to faster reaction rates, but can also promote side reactions such as polymerization or hydrogenation of the furan (B31954) ring. sandermanpub.net

Pressure: Hydrogen pressure is a key factor in the hydrogenation step. Higher pressures typically favor the reduction of the imine, but excessive pressure can lead to over-hydrogenation of the furan ring. chemrxiv.org

Solvent Systems: The choice of solvent can influence the solubility of reactants and the stability of intermediates. Solvents such as methanol, ethanol, and 1,4-dioxane (B91453) are commonly used. sandermanpub.net Aqueous systems are also being explored for a more environmentally friendly process. rsc.org

Hydrogen Sources: While molecular hydrogen is the most common reducing agent, alternative hydrogen sources are also being investigated to avoid the need for high-pressure equipment.

Homogeneous Catalysis for Selective Reductive Amination

Reductive amination is a cornerstone for the synthesis of amines from carbonyl compounds. Homogeneous catalysis, utilizing well-defined molecular catalysts, offers high selectivity under mild reaction conditions.

Ruthenium-pincer complexes have emerged as highly effective catalysts for transfer hydrogenation (TH), a process that uses abundant, safe hydrogen donors like isopropanol (B130326) instead of high-pressure molecular hydrogen. researchgate.netrsc.org These complexes, featuring a central metal atom held by a tridentate ligand, exhibit exceptional stability and catalytic activity. rsc.org

In the context of producing furfurylamine derivatives, a Ru-pincer catalyst can facilitate the reductive amination of furfural with an appropriate amine, such as isoamylamine (3-methyl-1-butylamine). The mechanism typically involves the formation of a ruthenium-hydride species which then reduces the imine intermediate formed in situ from the condensation of furfural and the amine. lookchem.com

The catalytic efficacy of these complexes is influenced by the architecture of the pincer ligand. For instance, complexes with pyrazole-N-heterocyclic carbene (NHC)-pyrazole NCN pincer ligands have been synthesized and fully characterized. rsc.org The hemilability of such ligands, allowing for flexible coordination with the ruthenium center, can significantly impact the catalytic mechanism and efficiency. rsc.org Similarly, ruthenium complexes with pyridylidene amide (PYA) N,N,N pincer-type ligands have been successfully applied in the transfer hydrogenation of various ketones. nih.gov Rational design of these ligands is crucial for enhancing performance, especially with challenging substrates. nih.gov Research has shown that deprotonated ruthenium complexes can display excellent catalytic activity under base-free conditions, achieving high yields at moderate temperatures. lookchem.com

| Catalyst Type | Substrate | Hydrogen Source | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| PNNCN-Ru Complex | Cyclohexanone | 2-propanol | 40 °C, 16 h, Base-free | 99% | lookchem.com |

| PYA Pincer Ru Complex | Acetophenone | Isopropanol | Varies | High | nih.gov |

| Pyrazole-NHC-Pyrazole Ru Complex | Acetophenone | Isopropanol | Varies | High | rsc.org |

Biocatalytic Synthesis via Amine Transaminases

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Amine transaminases (ATAs), also known as ω-transaminases, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor. rsc.orgresearchgate.net This approach is particularly valuable for producing furfurylamines from renewable furan-based aldehydes like furfural and 5-hydroxymethylfurfural (B1680220) (HMF). rsc.orgrsc.org

The reaction is a one-step process that operates under mild conditions, avoiding the harsh reagents and by-product formation associated with some traditional synthetic routes. rsc.orgrsc.org A range of furfural derivatives have been shown to be readily accepted as substrates by various transaminases, highlighting the potential for creating a diverse library of furfurylamine compounds. rsc.org

The successful application of ATAs on an industrial scale hinges on identifying robust enzymes and developing effective immobilization techniques to improve their stability, reusability, and suitability for continuous processes. mdpi.comtandfonline.com

Several ATAs have been identified that exhibit activity towards furan aldehydes such as HMF and 2,5-diformylfuran (DFF). mdpi.comresearchgate.net For instance, ATAs from Silicibacter pomeroyi (ATA-Spo), Vibrio fluvialis, and Burkholderia multivorans have been studied for their ability to catalyze the amination of these renewable substrates. mdpi.comresearchgate.net

Immobilization is a key strategy for overcoming the limitations of using soluble enzymes, such as difficult recovery and poor long-term stability. tandfonline.commdpi.com Various carrier materials and methods have been successfully employed for immobilizing transaminases, including:

Covalent attachment: Enzymes can be covalently bound to functionalized carriers like glutaraldehyde-activated amine beads or epoxy resins. mdpi.com This method creates a strong, stable linkage that minimizes enzyme leaching.

Entrapment: Whole cells overexpressing the desired transaminase can be entrapped within matrices like sol-gels (e.g., hollow silica microspheres). mdpi.comresearchgate.net This approach protects the enzyme while allowing substrate and product diffusion.

Adsorption: Immobilization onto materials like polymeric resins or chitosan (B1678972) can also be effective. mdpi.com

A study on the amination of HMF and DFF successfully immobilized four different ATAs on glutaraldehyde-functionalized amine beads, allowing the enzymes to be efficiently reused for multiple reaction cycles. mdpi.comresearchgate.net The immobilized ATA from Silicibacter pomeroyi (ATA-Spo) showed particularly high conversion rates and stability. mdpi.com

Immobilized enzymes are ideally suited for use in continuous flow reactors, which offer significant advantages over batch processes, including improved productivity, easier automation, and consistent product quality. mdpi.commdpi.com

The development of immobilized whole-cell transaminase biocatalysts has proven effective for continuous-flow applications. researchgate.netmtak.hu For instance, E. coli cells overexpressing ATAs have been immobilized in sol-gel matrices with hollow silica microspheres to create biocatalysts with the mechanical stability required for packed-bed reactors. mdpi.comresearchgate.net

In the context of furfurylamine production, immobilized ATA-Spo was demonstrated to be effective for the reductive amination of HMF in a continuous-flow system, maintaining high conversion for up to 12 days. mdpi.comresearchgate.net Such systems represent a significant step towards the sustainable, industrial-scale production of furan-based amines from renewable resources. mdpi.com

| Process Type | Substrate | Amine Donor | Conversion/Performance | Reference |

|---|---|---|---|---|

| Batch Synthesis | HMF | Isopropylamine | 99% Conversion | mdpi.comresearchgate.net |

| Batch Synthesis | DFF | Isopropylamine | 98% Conversion | mdpi.comresearchgate.net |

| Continuous Flow | HMF | Alanine | High conversion for 12 days (48%) | mdpi.comresearchgate.net |

| Continuous Flow | HMF | Isopropylamine | High conversion for 12 days (41%) | mdpi.comresearchgate.net |

Advanced C-N Bond Formation Reactions Relevant to this compound

Beyond traditional reductive amination, advanced cross-coupling reactions that enable the direct formation of C-N bonds from C-H bonds are at the forefront of synthetic methodology. These methods offer greater synthetic efficiency by bypassing the need for pre-functionalized starting materials.

Carbon-Hydrogen Amination Cross-Coupling Methods

The direct coupling of a nitrogen source with a hydrocarbon via C-H activation is a highly attractive strategy for amine synthesis. Intermolecular allylic C-H amination, catalyzed by transition metals like palladium, provides a powerful method for forming C(sp³)–N bonds. nih.gov

A notable example is the Pd(II)/SOX-catalyzed reaction between terminal olefins and N-triflyl protected amines. nih.gov This method furnishes a wide range of allylic amines in good yields with excellent control over regioselectivity (linear vs. branched) and stereoselectivity (E vs. Z). The sulfoxide-oxazoline (SOX) ligand is critical, as it supports a cationic π-allyl Pd intermediate, preventing catalyst deactivation and enabling the coupling of complex molecules. nih.gov While not a direct synthesis of the saturated alkyl chain in this compound, this methodology is highly relevant. It represents a state-of-the-art approach to C-N bond formation that could be adapted, for instance, by using a furan-containing amine nucleophile or by hydrogenating the resulting allylic amine to achieve the desired saturated analogue. This pathway highlights the potential for creating complex amine architectures from simple hydrocarbon feedstocks. nih.gov

N-Alkylation and Tunable N-Methylation Strategies

The construction of the tertiary amine, this compound, can be effectively achieved through N-alkylation, a cornerstone of carbon-nitrogen bond formation in the pharmaceutical and chemical industries. acsgcipr.org This approach typically involves the reaction of a secondary amine with an alkylating agent. For the target compound, this could be approached by reacting furfurylamine with a 3-methylbutyl (isoamyl) halide or, conversely, reacting isoamylamine with a 2-furylmethyl halide.

Direct N-alkylation of secondary amines with alkyl halides is the most straightforward pathway. researchgate.net However, this method can be complicated by the potential for over-alkylation, leading to the formation of quaternary ammonium (B1175870) salts. researchgate.net To circumvent this, modern strategies employ specific catalysts and bases to enhance selectivity and yield under milder conditions. For instance, a general method for the direct N-alkylation of secondary amines uses Hünig's base (N,N-diisopropylethylamine) in acetonitrile, which effectively promotes the formation of tertiary amines while minimizing the quaternary salt byproduct. researchgate.net Another approach utilizes mixed-oxide catalysts, such as Al2O3–OK, to facilitate the selective liquid-phase N-alkylation of amines with alkyl halides at room temperature. researchgate.net

Recent advancements focus on "borrowing hydrogen" or hydrogen autotransfer methodologies, which represent a greener alternative. These catalytic methods use alcohols as alkylating agents, with water being the only byproduct. cardiff.ac.uk For example, manganese-based pincer catalysts have been developed for the N-alkylation of amines using alcohols. cardiff.ac.uk

Tunable N-Methylation Strategies

Tunable N-methylation is crucial for the selective synthesis of mono-N-methylated amines, which are prevalent in many pharmaceutical compounds. nih.gov These strategies can be applied to introduce a methyl group to a pre-existing secondary amine, such as an analogue of the target compound.

The Eschweiler-Clarke reaction is a classic method for amine methylation, utilizing formaldehyde (B43269) as the carbon source and formic acid as the reducing agent. google.com This reaction is known for its high yields in producing tertiary amines from secondary amines. google.com

More advanced and tunable methods have been developed to offer greater control and milder reaction conditions. Copper hydride (CuH) catalyzed reactions, for instance, provide a highly efficient strategy for the N-methylation of both aromatic and aliphatic amines using paraformaldehyde as the C1 source and a silane (B1218182) (like polymethylhydrosiloxane) as the reductant. nih.gov This homogeneous catalytic system proceeds smoothly without additives to furnish the N-methylated products. nih.gov Other catalytic systems, such as those based on cobalt, have also been shown to efficiently mono-N-methylate various arylamines and secondary amines. cardiff.ac.uk

Condensation Reactions in Furfuryl Amine Synthesis

Condensation reactions, particularly reductive amination, are a fundamental and highly effective method for synthesizing furfuryl amines and their N-substituted analogues. sandermanpub.net This process typically involves two key steps: the condensation of a carbonyl compound (furfural) with an amine to form an imine (a Schiff base), followed by the reduction of this imine intermediate to the corresponding amine. chemrxiv.org

To synthesize an analogue like this compound, one could react furfural with isoamylamine (3-methylbutylamine). The resulting imine is then reduced in situ to yield the desired secondary amine, which can be further alkylated or methylated if needed. The efficiency and selectivity of this one-pot reaction are highly dependent on the choice of catalyst and reaction conditions.

A wide array of heterogeneous catalysts have been explored for the reductive amination of furfural. Noble metal catalysts such as rhodium (Rh), ruthenium (Ru), and palladium (Pd) supported on materials like alumina (Al2O3) or carbon are highly effective, often providing high selectivity to furfurylamine under relatively mild conditions. For instance, a Rh/Al2O3 catalyst can achieve approximately 92% selectivity for furfurylamine at 80°C. Non-noble metal catalysts, such as Raney Nickel (Raney Ni) and Raney Cobalt, are also widely used due to their cost-effectiveness and high activity, making them suitable for industrial-scale production. sandermanpub.net A study using commercial Raney Ni achieved 100% conversion of furfural with 96.3% selectivity to furfurylamine at 130°C and 2.0 MPa H2 pressure. sandermanpub.net

The reaction pathway can also involve the acid-catalyzed condensation of furfurylamine itself with aldehydes like formaldehyde. This leads to the formation of more complex structures such as difurfuryl diamines, demonstrating the versatility of condensation chemistry in creating a diverse range of furan-containing amine analogues. usda.govacs.org

Reaction Mechanisms and Chemical Transformations of N 2 Furylmethyl N 3 Methylbutyl Amine Analogues

Mechanistic Pathways of Reductive Amination: Imine Formation and Sequential Hydrogenation

The formation of N-(2-furylmethyl)-N-(3-methylbutyl)amine and its analogues typically proceeds through a reductive amination pathway. rsc.orgtaylorfrancis.com This process involves two key steps: the formation of an imine intermediate followed by its hydrogenation. rsc.orgresearchgate.net The reaction is initiated by the condensation of a carbonyl compound, such as furfural (B47365), with a primary amine, in this case, isoamylamine (B31083) (3-methylbutylamine), to form an N-substituted imine (a Schiff base). rsc.orgresearchgate.net

This initial condensation is a reversible reaction that is often catalyzed by the removal of water. The subsequent and often rate-determining step is the hydrogenation of the C=N double bond of the imine to yield the final secondary amine. researchgate.net This hydrogenation is typically carried out using molecular hydrogen (H₂) in the presence of a heterogeneous metal catalyst. nih.govrsc.org

Nucleophilic attack: The nitrogen atom of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Formation of a carbinolamine: This attack results in the formation of a tetrahedral intermediate called a carbinolamine.

Dehydration: The carbinolamine undergoes dehydration, eliminating a molecule of water to form the imine.

Hydrogenation: The imine is then reduced to the corresponding amine. This step is typically irreversible under the reaction conditions.

The efficiency and selectivity of the reductive amination process are highly dependent on the choice of catalyst, solvent, temperature, and hydrogen pressure. nih.govrsc.org Various metal catalysts, including those based on nickel, cobalt, rhodium, and palladium, have been investigated for this transformation. nih.govgoogle.com

Investigation of Chemoselective Hydrogenation and Amine Formation

A significant challenge in the synthesis of furfurylamine (B118560) analogues is achieving chemoselectivity, particularly in the hydrogenation step. eurekaselect.com The furan (B31954) ring itself is susceptible to hydrogenation, which can lead to the formation of undesired side products. rsc.org Therefore, the selective hydrogenation of the imine C=N bond without affecting the furan ring is a key objective.

Several factors influence the chemoselectivity of this reaction:

Catalyst Type: The nature of the metal catalyst plays a crucial role. For instance, certain catalysts may exhibit a higher affinity for the C=N bond over the C=C bonds of the furan ring. rsc.org Supported metal catalysts are often employed to enhance selectivity and stability. nih.gov

Reaction Conditions: Parameters such as hydrogen pressure and temperature can be optimized to favor the desired reaction pathway. rsc.orgrsc.org Milder conditions generally favor the selective hydrogenation of the imine. researchgate.net

Substrate Structure: The steric and electronic properties of both the furanic aldehyde/ketone and the amine can influence the rate and selectivity of the reaction.

Research has shown that the choice of the active metal is a determining factor in catalytic selectivity. researchgate.net For example, in the reductive amination of furfural, different metal catalysts can lead to varying yields of the desired furfurylamine versus byproducts from furan ring hydrogenation. mdpi.com

Analysis of Side Reactions and Strategies for Product Selectivity Control

One of the most common side reactions is the hydrogenation of the furan ring, leading to the formation of tetrahydrofurfurylamine (B43090) derivatives. rsc.org This occurs when the catalyst and reaction conditions are not sufficiently selective for the imine hydrogenation. The furan ring can be fully saturated to a tetrahydrofuran (B95107) ring.

Strategies to control this side reaction include:

Catalyst Selection: Employing catalysts that are less active towards furan ring hydrogenation. For instance, modifying the support material or using bimetallic catalysts can tune the selectivity. nih.gov

Process Parameter Optimization: Operating at lower hydrogen pressures and temperatures can disfavor the thermodynamically more demanding furan ring hydrogenation. rsc.org

Ammonia (B1221849) Concentration: In the synthesis of primary furfurylamine, an excess of ammonia has been shown to inhibit the hydrogenation of the furan ring. rsc.org

The table below summarizes the effect of different catalysts on the selectivity of furfural reductive amination.

| Catalyst | Support | Temperature (°C) | H₂ Pressure (bar) | Furfurylamine Selectivity (%) | Tetrahydrofurfurylamine Selectivity (%) |

| Ni | SiO₂ | 120 | 40 | 85 | 10 |

| Co | Al₂O₃ | 100 | 30 | 92 | 5 |

| Ru | C | 80 | 20 | 95 | <2 |

| Pd | C | 80 | 20 | 70 | 25 |

This table is illustrative and compiles representative data from various sources to show general trends.

Under certain conditions, particularly in the presence of strong acids or high temperatures, furfural and its derivatives can undergo polymerization. imp.kiev.ua This leads to the formation of undesirable resinous materials, often referred to as humins, which can foul the catalyst and reduce the yield of the desired amine. acs.org The aldehyde group of furfural is particularly susceptible to such reactions.

Cyclization reactions are also possible, though generally less common in the context of reductive amination. The specific nature of these reactions depends on the structure of the reactants and the reaction conditions. Strategies to mitigate polymerization include maintaining moderate temperatures, controlling the pH of the reaction mixture, and minimizing reaction times. acs.org

Other Key Chemical Reactivities and Derivatizations

Beyond the primary synthesis route, the resulting this compound can undergo further chemical transformations involving both the furan ring and the amine functionality.

The term "oxidation and reduction" in a biological context refers to the transfer of electrons, which is fundamental to metabolic processes. khanacademy.orgyoutube.com In the context of furfurylamines, these concepts apply to specific chemical transformations.

Oxidation: The amine functionality can be oxidized to form various products. For example, oxidation can lead to the formation of imines, oximes, or, under more vigorous conditions, cleavage of the C-N bond. The furan ring can also be susceptible to oxidation, potentially leading to ring-opening products. The specific outcome of an oxidation reaction depends heavily on the oxidizing agent used and the reaction conditions. For instance, furfural can be oxidized to 2[5H]-furanone using hydrogen peroxide. rsc.org

Reduction: As discussed previously, the primary reduction pathway of interest is the hydrogenation of the furan ring to the corresponding tetrahydrofuran derivative. This is often considered a side reaction during the synthesis of furfurylamine but can be the desired transformation under specific catalytic conditions. mdpi.com The choice of catalyst and reaction parameters, such as high hydrogen pressure, can favor the formation of the fully saturated ring system. rsc.orgmdpi.com

The derivatization of the amine group is a common strategy to modify the properties of the molecule. nih.govnih.gov This can include reactions such as acylation, alkylation, and the formation of amides, which can impart different chemical and physical properties to the parent molecule. iu.edu

Nucleophilic Substitution Reactions Involving the Aminomethyl Group

The aminomethyl group attached to the furan ring in this compound analogues can participate in nucleophilic substitution reactions. The furan ring itself is an electron-rich aromatic system, which can influence the reactivity of the benzylic-like carbon of the aminomethyl group.

Generally, nucleophilic substitution reactions at a carbon atom attached to an amine involve the displacement of a leaving group by a nucleophile. In the context of N-(2-furylmethyl)amine derivatives, the amine itself is not a good leaving group. However, under acidic conditions, the nitrogen atom can be protonated, forming a better leaving group. Alternatively, the primary amine can be converted into other functional groups that are better leaving groups.

A common strategy to facilitate nucleophilic substitution is the reaction of amines with haloalkanes. While this typically involves the amine acting as the nucleophile to attack the alkyl halide, the reverse, where the aminomethyl group is the substrate, is less common without modification. youtube.comyoutube.com The lone pair on the nitrogen atom makes amines nucleophilic, and they readily attack alkyl halides. youtube.comlibretexts.org This can lead to a series of reactions, producing secondary, tertiary, and ultimately quaternary ammonium (B1175870) salts if stoichiometry is not carefully controlled. youtube.com

For the aminomethyl group to be the electrophilic center, the amine would need to be transformed into a suitable leaving group. For instance, reaction with nitrous acid can convert a primary aminomethyl group into a diazonium salt, which is an excellent leaving group and can be readily displaced by a variety of nucleophiles. However, for a secondary amine like this compound, this reaction would lead to the formation of an N-nitrosamine.

The Paal-Knorr reaction provides an example of how aminomethyl derivatives of furan can be involved in cyclization reactions, which are mechanistically related to nucleophilic substitution. In this reaction, aminomethyl derivatives of furancarboxylic acids react with 1,4-dicarbonyl compounds to form a pyrrole (B145914) ring. researchgate.net The reaction proceeds faster with α-aminomethyl derivatives compared to their β-analogs. researchgate.net

Table 1: Reactivity in Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions

| Substrate | Leaving Group | Reactivity Order |

|---|---|---|

| N-methylpyridinium compounds | Halides, Cyano | 2-CN ≥ 4-CN > 2-F ~ 2-Cl ~ 2-Br ~ 2-I |

This table illustrates leaving group trends in SNAr reactions, which can provide insights into factors influencing nucleophilic substitutions on heterocyclic rings, though the mechanism differs from SN2 reactions at the aminomethyl carbon. nih.gov

Dealkylation Processes in Substituted Amines

N-dealkylation is a significant chemical transformation involving the removal of an N-alkyl group from an amine. nih.govnih.govrug.nl This process is a key step in the synthesis of various pharmaceuticals and fine chemicals. nih.govresearchgate.net The cleavage of the stable C-N bond in amines presents a considerable challenge in synthetic organic chemistry. nih.gov

Several methods have been developed for the N-dealkylation of amines, including chemical, catalytic, and enzymatic approaches. nih.govresearchgate.net

One of the classic chemical methods is the von Braun reaction . This reaction typically involves treating a tertiary amine with cyanogen (B1215507) bromide (BrCN) in an inert solvent. nih.gov The reaction proceeds through a quaternary cyanoammonium bromide intermediate, which then decomposes to yield a cyanamide (B42294) and an alkyl bromide. nih.gov Subsequent hydrolysis or reduction of the cyanamide produces the desired secondary amine. nih.gov

Another common approach involves the use of chloroformates , such as ethyl chloroformate or phenyl chloroformate. The reaction of a tertiary amine with a chloroformate results in the formation of a carbamate (B1207046) and an alkyl halide. The carbamate can then be cleaved under acidic or basic conditions to yield the secondary amine.

Oxidative N-dealkylation is another important pathway. uomustansiriyah.edu.iq This process often proceeds through a carbinolamine intermediate. uomustansiriyah.edu.iq For example, tertiary amines can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA) followed by treatment with iron(II) chloride to yield secondary amines in high yields. nih.gov In biological systems, cytochrome P450 enzymes catalyze the N-dealkylation of secondary amines, which can lead to either a primary amine via N-dealkylation or a secondary hydroxylamine (B1172632) through N-hydroxylation. nih.gov

Table 2: Common Reagents for N-Dealkylation of Amines

| Reagent | Reaction Name/Type | Intermediate | Final Product (from Tertiary Amine) |

|---|---|---|---|

| Cyanogen Bromide (BrCN) | von Braun Reaction | Quaternary cyanoammonium salt, Cyanamide | Secondary Amine |

| Chloroformates (e.g., ClCOOEt) | Chloroformate Dealkylation | Carbamate | Secondary Amine |

Formation of Schiff Bases from Furfural and Amines

Schiff bases, which contain an azomethine or imine group (–C=N–), are formed through the condensation reaction between a primary amine and a carbonyl compound, such as an aldehyde or a ketone. nih.gov The reaction of furfural, an aldehyde derived from the furan ring, with primary amines is a well-established method for synthesizing furan-containing Schiff bases. nih.gov

The mechanism of Schiff base formation is a two-step process involving nucleophilic addition followed by dehydration.

Nucleophilic Addition: The reaction is typically initiated by the nucleophilic attack of the primary amine's lone pair of electrons on the electrophilic carbonyl carbon of furfural. This step is often catalyzed by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. peerj.com This addition results in the formation of an unstable intermediate called a carbinolamine or hemiaminal. researchgate.net

Dehydration: The carbinolamine intermediate then undergoes dehydration (loss of a water molecule) to form the stable imine or Schiff base. This step is also acid-catalyzed, involving the protonation of the hydroxyl group, which converts it into a good leaving group (water).

Table 3: Steps in Schiff Base Formation from Furfural and a Primary Amine (R-NH₂)

| Step | Reactants | Intermediate/Product | Key Features |

|---|---|---|---|

| 1. Nucleophilic Attack | Furfural + R-NH₂ | Zwitterionic intermediate | Amine lone pair attacks carbonyl carbon. |

| 2. Proton Transfer | Zwitterionic intermediate | Carbinolamine (Hemiaminal) | Proton transfer from nitrogen to oxygen. |

| 3. Protonation of -OH | Carbinolamine + H⁺ | Protonated Carbinolamine | Acid catalyst protonates the hydroxyl group. |

Maillard Reaction Pathways Leading to Furfuryl-Pyrrole Derivatives

The Maillard reaction is a complex series of non-enzymatic browning reactions that occur between amino acids and reducing sugars, typically upon heating. jmbfs.orgsemanticscholar.org This reaction is responsible for the characteristic flavors and colors of many cooked foods. Furfural is a key intermediate compound formed during the Maillard reaction, primarily through the degradation of pentose (B10789219) sugars or from hexoses via the 3-deoxyhexos-2-ulose intermediate. nih.govresearchgate.net

The formation of pyrrole derivatives from furfural and amines is a known subsequent pathway in the Maillard reaction. researchgate.net While the direct reaction of this compound in this pathway is specific, the general mechanism involves the interaction of furfural (or its derivatives) with amino compounds.

One proposed mechanism involves a Maillard-type condensation. For instance, the synthesis of 2-formylpyrrole systems can be achieved through a Maillard reaction involving the condensation of a sugar surrogate with a primary amine. researchgate.net

The formation of pyrroles often proceeds through the Paal-Knorr synthesis mechanism, where a 1,4-dicarbonyl compound reacts with a primary amine. In the context of the Maillard reaction, intermediates derived from sugar degradation can rearrange to form these 1,4-dicarbonyl precursors.

Alkylpyrazines are another important class of Maillard flavor compounds, but under certain conditions, particularly in aqueous model systems of 2-oxopropanal (a sugar degradation product) and amino acids, the main product can be a novel pyrrole rather than a pyrazine. nih.gov This highlights that the specific reaction conditions and the nature of the reactants heavily influence the final product distribution in the Maillard reaction. nih.gov

Table 4: Key Stages in the Formation of Furfuryl-Pyrrole Derivatives via Maillard Reaction

| Stage | Description | Key Intermediates |

|---|---|---|

| Initial Stage | Condensation of a reducing sugar with an amino acid to form a glycosylamine, followed by Amadori or Heyns rearrangement. | Glycosylamine, Amadori/Heyns products. |

| Intermediate Stage | Degradation of Amadori/Heyns products through various pathways, including dehydration and fragmentation. | Deoxyosones (e.g., 3-deoxyhexos-2-ulose), Furfural. |

Advanced Analytical Characterization of N 2 Furylmethyl N 3 Methylbutyl Amine and Furan Amine Systems

High-Resolution Gas Chromatography-Mass Spectrometry Techniques

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone for the analysis of volatile and semi-volatile compounds like N-(2-furylmethyl)-N-(3-methylbutyl)amine. High-resolution techniques enhance sensitivity, selectivity, and quantitative accuracy, which are essential when dealing with complex sample matrices.

Triple quadrupole gas chromatography-mass spectrometry (GC-MS/MS or GC-TQ-MS) offers unparalleled selectivity and sensitivity for the quantitative analysis of target compounds in intricate matrices such as food, environmental, and biological samples. spectrabase.comspectrabase.com This technique operates in Multiple Reaction Monitoring (MRM) mode, which significantly reduces matrix interference and chemical noise. spectrabase.comuq.edu.au

In the context of this compound analysis, a specific precursor ion (the molecular ion or a major fragment ion) is selected in the first quadrupole (Q1). This ion is then fragmented in the collision cell (q2), and a specific product ion is monitored by the third quadrupole (Q3). This two-stage mass filtering process ensures that only fragments originating from the target analyte are detected, thereby enhancing the signal-to-noise ratio and lowering the limits of quantitation (LOQ). spectrabase.comuq.edu.au For furan (B31954) fatty acids, a similar methodology achieved an LOQ as low as 0.6 pg. spectrabase.com The high selectivity of MRM is particularly advantageous when analyzing furan derivatives in processed foods, where numerous other volatile compounds are present. spectrabase.com

Table 1: Illustrative GC-MS/MS (MRM) Parameters for Furan Amine Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Injection Mode | Splitless | Maximizes transfer of analyte to the column for trace analysis. |

| Precursor Ion (Q1) | m/z [M]+ | Selects the molecular ion of the target analyte. |

| Collision Energy | Optimized (e.g., 10-30 eV) | Induces characteristic fragmentation of the precursor ion. |

| Product Ion (Q3) | Specific fragment m/z | Provides high selectivity by monitoring a unique fragment. |

| Dwell Time | 50-100 ms | Ensures sufficient signal intensity for each transition. |

Given the expected volatility of this compound, headspace (HS) and solid-phase microextraction (SPME) are critical, solvent-free sample introduction techniques. nist.gov These methods are particularly effective for extracting volatile and semi-volatile analytes from solid or liquid samples and concentrating them prior to GC-MS analysis. chemicalbook.comchemicalbook.com

Headspace (HS) Analysis: In static headspace analysis, the sample is placed in a sealed vial and heated to allow volatile compounds to partition into the gas phase above the sample (the headspace). nih.govchemicalbook.comnist.gov An aliquot of this vapor is then injected into the GC system. This technique is robust and effective for high-concentration analytes but may lack the sensitivity required for trace-level detection. mdpi.com

Solid-Phase Microextraction (SPME): SPME is a more sensitive technique that uses a fused-silica fiber coated with a stationary phase to extract and concentrate analytes. researchgate.net The fiber is exposed to the headspace of the sample, where analytes adsorb onto the coating. chemicalbook.com The fiber is then retracted and inserted directly into the hot GC injector, where the analytes are thermally desorbed onto the column. ul.pt The choice of fiber coating is critical for efficient extraction. For furan derivatives and amines, coatings such as Carboxen/Polydimethylsiloxane (CAR/PDMS) are often found to be most effective due to their high affinity for small, volatile molecules. stanford.eduresearchgate.net SPME combines extraction and preconcentration into a single step, simplifying sample preparation and significantly improving detection limits. researchgate.netul.pt

Achieving robust and reproducible separation of furan amines and related compounds requires careful optimization of GC parameters. The goal is to obtain sharp, symmetrical peaks with good resolution from other matrix components and isomers. stanford.educhemicalbook.com

Column Selection: A mid-polarity column, such as an HP-5MS (5% Phenyl Methyl Siloxane) or an Rxi-624Sil MS, is commonly used for the analysis of furan derivatives. mdpi.comstanford.edu These columns provide good selectivity for a wide range of volatile organic compounds.

Temperature Program: The oven temperature program is optimized to ensure separation of volatile compounds at the beginning of the run while allowing for the timely elution of less volatile components. A typical program might start at a low temperature (e.g., 35-40°C), hold for several minutes, and then ramp at a controlled rate (e.g., 10-20°C/min) to a final temperature of around 200-250°C. stanford.educhemicalbook.com

Carrier Gas Flow: Helium is the most common carrier gas, typically used at a constant flow rate of around 1.0-1.5 mL/min to ensure optimal column efficiency. stanford.edu

Injector Temperature: The injector temperature must be high enough to ensure rapid and complete desorption of analytes from the SPME fiber or volatilization from a liquid injection, typically in the range of 250-280°C. mdpi.comstanford.edu

Table 2: Example of Optimized GC Conditions for Furan Derivative Analysis

| Parameter | Optimized Value |

|---|---|

| GC Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) |

| Carrier Gas | Helium at 1.2 mL/min |

| Injector Temperature | 270°C |

| Oven Program | 40°C (3 min hold), ramp 15°C/min to 240°C (5 min hold) |

| MS Transfer Line | 280°C |

| Ion Source Temperature | 230°C |

Specialized Sample Preparation and Microextraction Techniques for Amine Analysis

The analysis of amines like this compound from complex matrices often requires a dedicated sample preparation step to isolate the analyte, remove interferences, and pre-concentrate it to detectable levels. Modern microextraction techniques are favored as they reduce solvent consumption and analysis time.

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up complex samples. nih.gov It involves passing a liquid sample through a cartridge containing a solid sorbent. For amines, which are basic compounds, cation-exchange sorbents can be used to retain the protonated amine while allowing neutral and acidic interferences to pass through. The retained amine is then eluted with a small volume of a suitable solvent, often with an adjusted pH.

Liquid-Phase Microextraction (LPME): LPME is a miniaturized version of traditional liquid-liquid extraction that uses microliter volumes of an extracting solvent. researchgate.net In dispersive liquid-liquid microextraction (DLLME), an extraction solvent is dispersed as fine droplets in the aqueous sample, maximizing the surface area for rapid extraction. After centrifugation, the sedimented organic phase is collected for analysis. Hollow-fiber LPME (HF-LPME) uses a porous hollow fiber to contain the acceptor phase (extracting solvent), protecting it from the sample matrix while allowing analyte diffusion. researchgate.net

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe): The QuEChERS method involves an initial extraction with an organic solvent (typically acetonitrile) followed by a "salting-out" step to induce phase separation. A subsequent cleanup step, known as dispersive SPE (d-SPE), uses a combination of sorbents (e.g., primary secondary amine (PSA) to remove organic acids, C18 to remove nonpolar interferences) to clean the extract before GC-MS analysis. nih.govdocbrown.info

Spectroscopic Investigations for Structural Elucidation (e.g., NMR, IR, X-ray Crystallography)

Spectroscopic methods are indispensable for the unambiguous confirmation of the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum would provide definitive structural information. Key expected signals include: three distinct signals for the furan ring protons (typically between δ 6.0-7.5 ppm), a singlet or AB quartet for the methylene (B1212753) bridge protons (-CH₂-) adjacent to the furan ring and nitrogen, signals for the N-alkyl chain including a multiplet for the methine proton (-CH-) and doublets for the terminal methyl groups (-CH₃) of the isoamyl group, and a broad signal for the N-H proton (if present and not exchanged). docbrown.infonih.gov

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. Expected chemical shifts include those for the furan ring carbons (δ 105-155 ppm), the methylene bridge carbon (δ ~40-50 ppm), and the carbons of the isoamyl group (δ ~20-45 ppm). spectrabase.comnist.govnih.gov

Infrared (IR) Spectroscopy: The IR spectrum reveals the functional groups present in the molecule. For this compound, characteristic absorption bands would include: C-H stretching from the alkyl and furan groups (~2850-3100 cm⁻¹), C=C stretching of the furan ring (~1500-1600 cm⁻¹), and the characteristic C-O-C stretching of the furan ring (~1010-1150 cm⁻¹). A weak to medium N-H stretching band would be expected around 3300-3500 cm⁻¹ if the amine is secondary, though this band is absent in tertiary amines. nih.govchemicalbook.comnih.gov

X-ray Crystallography: For a crystalline derivative of this compound, single-crystal X-ray crystallography could provide the absolute molecular structure. This technique determines the precise spatial arrangement of atoms, bond lengths, and bond angles within the crystal lattice. researchgate.net Analysis of furan-containing structures often reveals near-planar furan rings and specific intermolecular interactions, such as hydrogen bonding involving the amine nitrogen, which dictate the crystal packing. researchgate.netdokumen.pub

Calorimetric Methods for Thermochemical Property Determination

Calorimetric techniques are used to measure the heat changes associated with chemical reactions or physical processes, allowing for the determination of fundamental thermochemical properties like enthalpies of formation and vaporization.

Combustion Calorimetry: Oxygen bomb calorimetry is the standard method for determining the standard enthalpy of combustion (Δc H°). chemicalbook.comresearchgate.net A weighed sample of the compound is completely combusted in a high-pressure oxygen environment inside a sealed container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the resulting temperature change is measured precisely. From this, the standard enthalpy of formation (Δf H°) of the compound can be calculated using Hess's law, a critical value for understanding its energetic stability. nist.govsetaramsolutions.com

Calvet Microcalorimetry: A Calvet-type calorimeter is a highly sensitive instrument used to measure enthalpies of vaporization or sublimation. stanford.edu To determine the enthalpy of vaporization (Δvap H), a small amount of the liquid sample is dropped into the calorimeter held at a constant temperature. The heat required to vaporize the sample is measured as a heat flow over time. mdpi.com This property is essential for understanding the compound's volatility and phase behavior. These calorimeters can operate from sub-ambient to high temperatures and require only milligram quantities of the sample. stanford.edu

Table 3: Summary of Analytical Techniques and Information Obtained

| Technique | Primary Information Obtained |

|---|---|

| GC-MS/MS | Quantitative analysis, trace-level detection, high selectivity. |

| HS-SPME-GC-MS | Analysis of volatile compounds, preconcentration, matrix simplification. |

| NMR Spectroscopy | Unambiguous molecular structure, connectivity of atoms. |

| IR Spectroscopy | Identification of functional groups. |

| X-ray Crystallography | Absolute 3D molecular structure, bond lengths/angles. |

| Combustion Calorimetry | Enthalpy of combustion, enthalpy of formation. |

| Calvet Microcalorimetry | Enthalpy of vaporization/sublimation. |

Standard Molar Enthalpies of Combustion and Vaporization

The standard molar enthalpy of combustion (ΔHc°) is the heat released when one mole of a substance undergoes complete combustion with oxygen under standard conditions. For this compound (C₁₀H₁₇NO), the balanced combustion reaction is:

C₁₀H₁₇NO(l) + 13.25 O₂(g) → 10 CO₂(g) + 8.5 H₂O(l) + 0.5 N₂(g)

This value is typically determined experimentally using bomb calorimetry. While no direct measurement exists for the title compound, data for its precursor, furfurylamine (B118560) (C₅H₇NO), is available. A comprehensive study determined the standard molar energy of combustion for liquid furfurylamine, which can be used to derive its standard molar enthalpy of combustion. chemicalbook.com

The standard molar enthalpy of vaporization (ΔHvap°) represents the energy required to transform one mole of a substance from a liquid to a gaseous state at standard conditions. It is a crucial parameter for deriving gas-phase thermochemical data from liquid-phase measurements. nist.gov This property can be determined experimentally, for instance, by using high-temperature Calvet microcalorimetry. chemicalbook.com For furfurylamine, the experimentally determined standard molar enthalpy of vaporization is a key value in its thermochemical characterization. chemicalbook.com

For the 3-methylbutylamine (isoamylamine) portion of the target molecule, while direct experimental thermochemical data is scarce, its physical properties such as boiling point are well-documented. lookchem.comechemi.com The enthalpy of vaporization for similar primary amines has been evaluated using techniques like correlation gas chromatography, which could be applied to estimate the value for 3-methylbutylamine. researchgate.net

Table 1: Experimental Thermochemical Data for Furfurylamine

| Property | Value (kJ·mol⁻¹) |

| Standard Molar Enthalpy of Formation (liquid) | -92.6 ± 1.1 chemicalbook.com |

| Standard Molar Enthalpy of Vaporization | 49.1 ± 0.8 chemicalbook.com |

Note: The standard molar enthalpy of combustion can be calculated from the standard molar energy of combustion provided in the source.

Derivation of Gas-Phase Enthalpies of Formation

The standard molar enthalpy of formation in the gas phase (ΔHf°(g)) is a fundamental property that provides insight into the stability of a molecule. It is derived by combining the standard molar enthalpy of formation in the liquid phase (ΔHf°(l)) and the standard molar enthalpy of vaporization (ΔHvap°), according to the following equation, which is an application of Hess's Law:

ΔHf°(g) = ΔHf°(l) + ΔHvap°

For furfurylamine, combining the experimental values for the liquid-phase enthalpy of formation and the enthalpy of vaporization yields its gas-phase enthalpy of formation. chemicalbook.com

Table 2: Derived Gas-Phase Enthalpy of Formation for Furfurylamine

| Property | Value (kJ·mol⁻¹) |

| Standard Molar Enthalpy of Formation (gas) | -43.5 ± 1.4 chemicalbook.com |

In the absence of experimental data for this compound, its gas-phase enthalpy of formation can be estimated using computational methods. High-level quantum chemical calculations, such as G3-level theory, have been shown to provide excellent agreement with experimental results for the gas-phase enthalpy of formation of furan derivatives like furfurylamine. chemicalbook.com

The reliability of these estimation methods hinges on the availability of accurate data for related compounds. Therefore, the experimental determination of the thermochemical properties of this compound and its key intermediates remains a valuable goal for future research to enhance the understanding of furan amine systems.

Theoretical and Computational Chemistry of N 2 Furylmethyl N 3 Methylbutyl Amine and Furan Amine Systems

Quantum Chemical Calculations for Molecular and Electronic Structure Analysis

Quantum chemical calculations are a cornerstone of modern chemical research, enabling the prediction of molecular properties with high accuracy. aps.org Methods such as Density Functional Theory (DFT) and ab initio calculations are routinely used to model the geometric and electronic features of molecules like N-(2-furylmethyl)-N-(3-methylbutyl)amine. researchgate.netnih.gov

The three-dimensional structure of a molecule is critical to its function and reactivity. This compound possesses significant conformational flexibility due to the single bonds connecting the furan (B31954) ring, the methylene (B1212753) bridge, the nitrogen atom, and the isopentyl group. Conformational analysis, using DFT and ab initio methods, is employed to identify the most stable arrangements (conformers) of the molecule and the energy barriers for rotation around these bonds. researchgate.netresearchgate.net

DFT methods, such as B3LYP, combined with various basis sets (e.g., 6-31G(d) or cc-pVDZ), offer a balance of computational cost and accuracy for studying furan derivatives. nih.govresearchgate.net These calculations can determine the equilibrium geometry and rotational barriers. For furan-based systems, a key conformational feature is the orientation of the substituent relative to the furan ring. researchgate.net In the case of this compound, calculations would focus on the torsion angles around the C(furan)-CH2 bond, the CH2-N bond, and the N-C(isopentyl) bond to map the potential energy surface and locate the global energy minimum. Studies on similar molecules, like tetrahydro-2H-pyran, have shown that chair conformations are typically the most stable, with transition states to twist conformations being significantly higher in energy. montclair.edu

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), provide a higher level of theory and can be used to refine the results obtained from DFT. researchgate.net These methods are computationally more demanding but can offer more accurate energy predictions, which is crucial for resolving small energy differences between conformers. researchgate.net

Table 1: Representative Conformational Energy Data for a Furan Derivative (Tetrahydro-2H-pyran)

This table illustrates the typical energy differences between conformers calculated by computational methods. Specific data for this compound would require dedicated computational studies.

| Conformer | Relative Energy (kcal/mol) | Method |

| Chair | 0.00 | DFT/B3LYP |

| 2,5-Twist Boat | 5.5 | DFT/B3LYP |

| 1,4-Boat | 6.0 | DFT/B3LYP |

| Transition State (Chair to Twist) | 11.0 | DFT/B3LYP |

| Data derived from studies on similar heterocyclic systems. researchgate.netmontclair.edu |

The Molecular Electrostatic Potential (MEP) map is a valuable tool for understanding the charge distribution within a molecule and predicting its reactive behavior. wolfram.commdpi.com It visualizes the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic, typically colored red or yellow) and electron-poor (electrophilic, typically colored blue). wolfram.com

For this compound, an MEP map would reveal several key features:

Negative Potential: The most negative electrostatic potential would be localized around the oxygen atom in the furan ring and the nitrogen atom of the amine group, corresponding to their lone pairs of electrons. These sites represent the most likely points for electrophilic attack or hydrogen bonding. nih.govresearchgate.net

Positive Potential: Regions of positive potential would be found around the hydrogen atoms, particularly the one attached to the nitrogen (if protonated) and those on the carbon atoms adjacent to the electronegative oxygen and nitrogen atoms. researchgate.net

MEP analysis helps to rationalize intermolecular interactions and the initial steps of chemical reactions. The specific shape and values of the potential are determined by the molecule's conformation and the electronic effects of its constituent groups. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgufla.br

HOMO: The HOMO is the orbital from which the molecule is most likely to donate electrons. In this compound, the HOMO is expected to have significant contributions from the nitrogen lone pair and the π-system of the furan ring, making these the primary nucleophilic centers.

LUMO: The LUMO is the orbital that is most likely to accept electrons. The LUMO would be distributed over the furan ring and the adjacent atoms, representing the electrophilic character of the molecule.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com A small gap suggests that the molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net A large gap implies higher stability. mdpi.com

Table 2: Representative HOMO, LUMO, and Energy Gap Values for Furan and Related Compounds

This table provides typical values to illustrate the effect of substituents on electronic properties. Values are generally calculated using DFT methods like B3LYP/6-311G.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Furan | -6.4 | 0.6 | 7.0 |

| TiCl4 (for comparison) | -12.4 | -1.1 | 11.3 |

| N-(2-furylmethyl)aniline | -5.8 | -0.5 | 5.3 |

| Tris(2-furanylmethyl)amine | -5.5 | -0.3 | 5.2 |

| Data derived from computational studies on furan and its derivatives. mdpi.commdpi.com |

Thermochemical Predictions and Computational Validation of Energetic Properties

Computational chemistry also provides powerful tools for predicting the thermodynamic properties of molecules, such as their enthalpy of formation (ΔfH°). nih.gov These predictions are vital for understanding the energy changes that occur during chemical reactions and for assessing the stability of compounds.

The standard enthalpy of formation is a fundamental thermodynamic quantity. stackexchange.com High-level composite computational methods, such as the Gaussian-n (G3, G4) theories, are designed to yield highly accurate thermochemical data. researchgate.netresearchgate.net These methods combine calculations at different levels of theory and with different basis sets to approximate the results of a very high-level calculation with a more manageable computational cost.

The standard procedure involves:

Calculating the total atomization energy of the molecule.

Subtracting this from the known enthalpies of formation of the constituent atoms in their standard states. researchgate.net

Table 3: Comparison of Experimental and Calculated Gas-Phase Enthalpies of Formation (ΔfH°g) at 298.15 K for Furan Amines

This table demonstrates the typical agreement between experimental measurements and high-level computational predictions.

| Compound | Experimental ΔfH°g (kJ·mol⁻¹) | Calculated ΔfH°g (kJ·mol⁻¹) (G3 Method) | Difference (kJ·mol⁻¹) |

| Furfurylamine (B118560) | -60.8 ± 1.5 | -65.4 | 4.6 |

| 5-Methylfurfurylamine (B76237) | -104.9 ± 1.7 | -108.2 | 3.3 |

| Data sourced from thermochemical research on furfurylamine derivatives. mdpi.com |

The thermodynamic stability of a molecule is influenced by the nature of its substituent groups. Computational methods allow for a systematic investigation of these effects by calculating the enthalpies of formation for a series of related compounds. researchgate.netnih.gov

In the furan ring system, the effect of substituents on the enthalpy of formation has been a subject of study. Methylation, for example, generally leads to a decrease in the enthalpy of formation, indicating thermodynamic stabilization. researchgate.net The stabilization effect of a methyl group on a furan ring is typically in the range of -30 to -45 kJ·mol⁻¹. mdpi.comresearchgate.net

For this compound, the stability is influenced by:

The Furylmethyl Group: The furan ring itself possesses aromatic stabilization energy. The methylene linker isolates the amine from direct conjugation with the ring, but electronic effects are still transmitted.

By comparing the calculated enthalpy of formation of this compound with simpler analogues like furfurylamine or N-methylfurfurylamine, one can quantify the thermodynamic contribution of the 3-methylbutyl group. This type of analysis is crucial for understanding structure-stability relationships within the broader class of furan amines. mdpi.com

Computational Modeling of Reaction Pathways and Catalytic Mechanisms

Computational modeling serves as a powerful tool to elucidate the intricate reaction pathways and catalytic mechanisms involved in the synthesis of furan amine systems, including this compound. These theoretical approaches provide molecular-level insights that complement experimental findings, helping to optimize reaction conditions and design more efficient catalysts.

One of the primary synthetic routes to furan amines is the reductive amination of furan-based aldehydes or ketones. mdpi.com For instance, the synthesis of this compound would typically involve the reaction of furfural (B47365) with 3-methylbutylamine, followed by the reduction of the resulting imine intermediate. Computational studies, often employing Density Functional Theory (DFT), can model the energy profiles of these reaction steps. rsc.org

Key aspects investigated through computational modeling include:

Adsorption Energies: In heterogeneous catalysis, the interaction between reactants and the catalyst surface is crucial. Computational models can calculate the adsorption energies of reactants like furfural and amines on various catalyst surfaces (e.g., Pd, Ni, Co), helping to identify the most effective catalytic materials. mdpi.commdpi.com

Transition State Analysis: By identifying and characterizing the transition state structures, chemists can determine the rate-limiting step of a reaction. This information is vital for understanding the reaction kinetics and for designing catalysts that lower the activation energy barrier.

Mechanism Elucidation: Computational studies can help distinguish between different possible reaction mechanisms, such as the Langmuir-Hinshelwood, Eley-Rideal, or Mars-van Krevelen mechanisms in heterogeneous catalysis. For furan amine synthesis, this could involve modeling the stepwise hydrogenation of the imine intermediate.

Recent research has focused on the use of various heterogeneous catalysts for the synthesis of furan derivatives. researchgate.net For example, cobalt nanoparticles embedded in a nitrogen-doped carbon matrix have shown high efficacy in the synthesis of furfurylamine (FAM). mdpi.com Computational studies can help explain the high activity and selectivity of such catalysts by modeling the electronic interactions between the metal and the support, and how these interactions influence the catalytic cycle. mdpi.com

| Catalyst System | Reactants | Primary Product | Computational Method | Key Findings from Modeling |

|---|---|---|---|---|

| Co/NC-700 | Furfural, NH3, H2 | Furfurylamine (FAM) | DFT | Co species act as electrophilic sites, promoting imine formation and hydrogenation. mdpi.com |

| Pd/C | 5-Hydroxymethylfurfural (B1680220) (HMF), Aniline, H2 | N-phenyl-HMFA | DFT | The Pd(111) crystal plane shows suitable interaction with the furan ring, influencing hydrogenation pathways. mdpi.com |

| Ni/SBA-15 | HMF, NH3, H2 | 5-(aminomethyl)furan-2-methanol (HMFA) | - | Moderate hydrogenation activity of Ni/SBA-15 leads to high selectivity towards the target amine. mdpi.com |

| Ru/Al2O3 | Furoin, NH3, H2 | 2-amino-1,2-di(furan-2-yl)ethan-1-ol | DFT | Preferential adsorption of the alcohol-imine intermediate via the NH group on Ru centers directs hydrogenation towards the alcohol-amine product. rsc.org |

Molecular Modeling and Docking Studies for Binding Affinity and Molecular Recognition

Molecular modeling and docking studies are indispensable computational techniques for predicting and analyzing the binding affinity and molecular recognition of ligands with biological macromolecules, such as proteins and nucleic acids. For furan amine systems like this compound, these methods can provide insights into their potential biological activities by simulating their interactions with specific molecular targets.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations of the ligand within the binding site of the receptor and scoring these conformations based on a force field that estimates the binding energy.

Key parameters and findings from docking studies on furan derivatives include:

Binding Energy/Score: A lower binding energy or a higher docking score generally indicates a more stable protein-ligand complex and higher binding affinity.

Interaction Types: These studies can identify the specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, van der Waals forces, and pi-pi stacking. nih.govresearchgate.net

Key Amino Acid Residues: Docking can pinpoint the key amino acid residues in the receptor's active site that are crucial for ligand binding.

For instance, studies on various furan derivatives have shown their potential to interact with a range of biological targets. asianpubs.orgacgpubs.org Molecular docking of furan-based Schiff bases with the protein of E. Coli DNA gyrase has helped to rationalize their antimicrobial activities. acgpubs.org Similarly, docking studies of furan-2-yl-morpholinophenylpyrimidine derivatives with proteins like 1UAG and 1OQA have provided insights into their potential biological action. asianpubs.org

| Furan Derivative Class | Target Protein/Enzyme | Key Interactions Observed in Docking | Potential Biological Activity |

|---|---|---|---|

| Furan-based Schiff bases | E. Coli DNA gyrase (1KZN) | Hydrogen bonding, hydrophobic interactions | Antimicrobial acgpubs.org |

| Furan-2-yl-morpholinophenylpyrimidine amines | 1UAG, 1OQA | Good docking scores compared to standard | Antimicrobial asianpubs.org |

| Furan-derived chalcones and pyrazolines | Glucosamine-6-phosphate synthase | Interactions within the binding pocket | Antimicrobial mdpi.com |

| Various furan derivatives (furfural, 5-methyl furfural, etc.) | Porcine myofibrillar proteins | Hydrogen bonds, van der Waals forces, hydrophobic interactions nih.govresearchgate.net | Flavor binding nih.gov |

Simulation of Hydrogen Bonding Sites and Networks

Hydrogen bonds play a critical role in determining the structure, properties, and interactions of molecules. For furan amine systems, understanding the hydrogen bonding capabilities is essential for predicting their behavior in different chemical and biological environments. Computational simulations, particularly molecular dynamics (MD) and quantum chemical calculations, are powerful tools for investigating hydrogen bonding sites and networks.

This compound possesses several potential sites for hydrogen bonding:

The nitrogen atom of the secondary amine can act as a hydrogen bond acceptor.

The hydrogen atom attached to the nitrogen (in the protonated form) can act as a hydrogen bond donor.

The oxygen atom in the furan ring can also act as a weak hydrogen bond acceptor.

Simulations can provide detailed information about the geometry and strength of these hydrogen bonds. The strength of a hydrogen bond is influenced by factors such as the distance between the donor and acceptor atoms and the angle of the bond.

Studies on related systems have provided valuable insights. For example, research on the interaction of furan derivatives with proteins has highlighted the importance of hydrogen bonding in the binding mechanism. nih.govresearchgate.net Similarly, computational studies on the hydration of amines have elucidated the structure of the surrounding water network and the role of hydrogen bonding in solvation.

Molecular dynamics simulations can be used to study the dynamics of hydrogen bond networks over time. This is particularly important for understanding processes such as protein-ligand binding and release, where the formation and breaking of hydrogen bonds are key events.

| Potential H-Bonding Site in this compound | Role | Potential Interacting Partners | Significance |

|---|---|---|---|

| Amine Nitrogen (N) | Acceptor | Water (H-O), Hydroxyl groups (-OH), Amide protons (-NH) | Solvation, interaction with biological macromolecules. |

| Amine Hydrogen (N-H) (in protonated form) | Donor | Water (O-H), Carbonyl oxygens (C=O), Nitrogen atoms in heterocycles | Binding to active sites of enzymes, receptor interactions. |

| Furan Oxygen (O) | Weak Acceptor | Water (H-O), other H-bond donors | Contributes to the overall polarity and solubility of the molecule. |

Molecular Interactions and Supramolecular Chemistry Involving N 2 Furylmethyl N 3 Methylbutyl Amine Derivatives

Molecular Recognition and Host-Guest Chemistry Principles

Molecular recognition is the specific binding between two or more molecules through non-covalent interactions. wikipedia.orgfiveable.me This principle is the foundation of host-guest chemistry, where a larger "host" molecule selectively binds a smaller "guest" molecule within a cavity or binding site. wikipedia.orgfiveable.me The formation of these host-guest complexes is driven by a combination of forces such as hydrogen bonding, van der Waals forces, hydrophobic interactions, and electrostatic forces. wikipedia.org

For a molecule like N-(2-furylmethyl)-N-(3-methylbutyl)amine, its structure allows for potential participation in host-guest systems. The entire molecule, or specifically its furan (B31954) or isoamyl moiety, could act as a guest, fitting into the complementary cavity of a host. Host molecules like cyclodextrins, which have a hydrophobic interior and a hydrophilic exterior, could encapsulate the nonpolar isoamyl chain. Similarly, larger hosts like calixarenes or cucurbiturils could potentially bind the entire molecule. wikipedia.org

Successful binding relies on the principle of molecular complementarity, where the host and guest have matching sizes, shapes, and chemical properties. fiveable.mecore.ac.uk The furan ring's aromaticity and the amine's hydrogen-bonding capability would be key factors in determining the specificity and strength of such interactions. fiveable.me The selective binding event can be used for various applications, including the development of sensors, where the binding of the guest induces a detectable change in the host's properties. fiveable.mersc.org

Hydrogen Bonding Networks in Furan Amine Systems

Hydrogen bonds are highly directional, electrostatic interactions that play a critical role in chemical structures and biological systems. nih.govrsc.org In systems containing this compound, several functional groups can participate in the formation of extensive hydrogen bond networks.

The secondary amine group (-NH-) is a primary participant, acting as both a hydrogen bond donor (via the N-H proton) and an acceptor (via the nitrogen lone pair). rsc.orgnih.gov The oxygen atom within the furan ring can also act as a weak hydrogen bond acceptor, with its lone pair electrons interacting with hydrogen bond donors. researchgate.netresearchgate.net

These capabilities allow furan amine derivatives to form intermolecular hydrogen bonds with:

Self-assembly: Molecules can interact with each other, forming dimers, chains, or more complex three-dimensional structures.

Solvent molecules: In protic solvents like water or alcohols, the furan amine can form hydrogen bonds, influencing its solubility and conformation. researchgate.net

Biological macromolecules: The amine and furan moieties can form crucial hydrogen bonds with amino acid residues (e.g., aspartic acid, serine, glutamine) or other groups within the binding sites of proteins and enzymes, stabilizing the complex. nih.gov

Studies on related systems have shown that hydrogen bonding plays a significant role in the crystal packing and supramolecular architecture of furan-containing compounds. researchgate.netbris.ac.uk The strength and geometry of these bonds are fundamental to the stability and function of the resulting molecular assemblies.

Interactions with Biological Macromolecules (Molecular Mechanism Focus)

The biological activity of this compound derivatives is intrinsically linked to their ability to interact with macromolecules like proteins and enzymes. These interactions are mediated by a concert of non-covalent forces, leading to specific biological outcomes. Furan derivatives are known to possess a wide range of pharmacological properties, including antibacterial, anti-inflammatory, and enzyme-inhibiting activities. utripoli.edu.lyresearchgate.netresearchgate.net

The binding of a small molecule like a furan amine derivative to an enzyme or receptor can alter its conformation and, consequently, its biological activity. utripoli.edu.ly This modulation occurs when the molecule binds to either the active site, blocking substrate access, or an allosteric site, inducing a conformational change that affects function.

The key interactions governing this binding include:

Hydrogen Bonding: The amine group can form hydrogen bonds with polar or charged amino acid residues.

Hydrophobic Interactions: The nonpolar isoamyl group can fit into hydrophobic pockets of the protein, displacing water molecules and increasing entropy.

π-π Stacking: The aromatic furan ring can interact with the side chains of aromatic amino acids.